2,4-Dichloro-6-nitrobenzoic acid

Catalog No.
S13750703
CAS No.
M.F
C7H3Cl2NO4
M. Wt
236.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-6-nitrobenzoic acid

Product Name

2,4-Dichloro-6-nitrobenzoic acid

IUPAC Name

2,4-dichloro-6-nitrobenzoic acid

Molecular Formula

C7H3Cl2NO4

Molecular Weight

236.01 g/mol

InChI

InChI=1S/C7H3Cl2NO4/c8-3-1-4(9)6(7(11)12)5(2-3)10(13)14/h1-2H,(H,11,12)

InChI Key

NYWWHEXPJFECTO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)Cl)Cl

2,4-Dichloro-6-nitrobenzoic acid (CAS 101415-22-9) is a highly functionalized, tri-substituted aromatic building block essential for the synthesis of complex agrochemicals, synthetic dyes, and pharmaceutical intermediates [1]. Characterized by its specific 2,4,6-substitution pattern, this compound features a highly sterically hindered carboxyl group and an electron-deficient aromatic core. In industrial procurement, it is primarily selected as a rigid precursor where precise regiocontrol is required for downstream transformations, such as selective nucleophilic aromatic substitution (SNAr) or the formation of sterically demanding amides [2]. Its specific substitution profile makes it a non-interchangeable starting material for proprietary quinazoline and anthranilic acid derivatives.

Attempting to substitute 2,4-dichloro-6-nitrobenzoic acid with simpler analogs, such as 2,4-dichlorobenzoic acid or the 5-nitro isomer, fundamentally disrupts downstream synthetic workflows. The absence of the 6-nitro group in generic dichlorobenzoic acids removes the critical ortho-steric clash that dictates the near-orthogonal orientation of the carboxylate, drastically altering the molecule's reactivity profile [1]. Furthermore, attempting to synthesize this specific substitution pattern via direct nitration of 2,4-dichlorobenzoic acid yields an intractable mixture of isomers, necessitating costly, low-yield chromatographic separations. For procurement teams, sourcing the exact 2,4-dichloro-6-nitrobenzoic acid—typically synthesized via direct oxidation of 2,4-dichloro-6-nitrotoluene [1]—is mandatory to bypass these isomeric bottlenecks and ensure reproducible activation in complex multi-step syntheses.

Steric Hindrance and Carboxyl Group Orthogonality

X-ray crystallographic analysis of 2,4-dichloro-6-nitrobenzoic acid reveals extreme steric crowding, forcing the carboxyl group to twist by 82.82° relative to the benzene ring plane, while the nitro group twists by 11.9° [1]. In contrast, mono-ortho substituted analogs typically exhibit carboxyl twist angles of less than 20°. This near-orthogonal conformation disrupts normal resonance stabilization, significantly altering the activation energy required for acyl chloride formation compared to less hindered baselines [1].

Evidence DimensionCarboxyl group twist angle (relative to benzene ring)
Target Compound Data82.82°
Comparator Or BaselineMono-ortho substituted benzoic acids (e.g., 2-chlorobenzoic acid baseline: < 20°)
Quantified Difference> 60° increase in dihedral twist
ConditionsSingle-crystal X-ray diffraction at 295 K

The extreme steric twist dictates the choice of coupling reagents and reaction conditions during amidation or esterification, preventing the use of generic coupling protocols.

Isomer-Specific Precursor Yield and Process Efficiency

The targeted synthesis of 2,4-dichloro-6-nitrobenzoic acid is achieved via the direct nitric acid oxidation of 2,4-dichloro-6-nitrotoluene (e.g., using 20% HNO3 at 430 K in an autoclave), which preserves the exact 2,4,6-substitution pattern [1]. If a buyer attempts to use 2,4-dichlorobenzoic acid as a cheaper starting material and subjects it to standard electrophilic nitration, the reaction predominantly yields the 5-nitro isomer due to the directing effects of the existing chloro groups. Isolating the 6-nitro isomer from this mixture results in fractional yields, making the direct procurement of the pre-oxidized 2,4-dichloro-6-nitrobenzoic acid vastly more economical for scale-up [1].

Evidence DimensionEffective yield of the 6-nitro substitution pattern
Target Compound DataDirect oxidation of 2,4-dichloro-6-nitrotoluene provides a direct, high-purity route
Comparator Or BaselineElectrophilic nitration of 2,4-dichlorobenzoic acid (yields predominantly 5-nitro isomer, < 15% 6-nitro)
Quantified DifferenceAvoidance of >85% isomeric loss during synthesis
ConditionsIndustrial scale-up / precursor selection

Procuring the exact compound eliminates the need for hazardous, low-yielding nitration steps and expensive downstream isomer purification.

Regioselective Activation for Nucleophilic Aromatic Substitution (SNAr)

The presence of the 6-nitro group in 2,4-dichloro-6-nitrobenzoic acid strongly withdraws electron density from the aromatic ring, specifically activating the 2- and 4-chloro positions for nucleophilic attack [1]. Because the 4-chloro position is para to the nitro group, it is highly susceptible to SNAr by amines or alkoxides under mild conditions. In contrast, 2,4-dichlorobenzoic acid lacks this strong electron-withdrawing activation, typically requiring harsh transition-metal catalyzed cross-coupling conditions to achieve similar functionalization at the 4-position [1].

Evidence DimensionActivation barrier for 4-position functionalization
Target Compound DataActivated for metal-free SNAr due to para-nitro group
Comparator Or Baseline2,4-Dichlorobenzoic acid (requires Pd/Cu catalysis and high heat)
Quantified DifferenceElimination of transition metal catalyst requirement
ConditionsStandard nucleophilic substitution workflows

Allows manufacturers to bypass expensive transition metal catalysts and heavy metal remediation steps when synthesizing complex substituted aromatics.

Precursor for Highly Substituted Anthranilic Acids

By subjecting 2,4-dichloro-6-nitrobenzoic acid to selective nitro-group reduction, chemists can generate 6-amino-2,4-dichlorobenzoic acid. This is a critical building block for synthesizing proprietary quinazolinone-based pharmaceuticals and advanced agrochemicals, where the exact substitution pattern must be strictly maintained [2].

Metal-Free SNAr Functionalization in Dye Synthesis

Leveraging the strong electron-withdrawing effect of the 6-nitro group, industrial dye manufacturers can perform regioselective nucleophilic substitutions at the 4-chloro position [1]. This avoids the need for heavy-metal catalysts, simplifying the purification of synthetic dyes and reducing environmental compliance costs.

Synthesis of Sterically Hindered Amide Herbicides

The extreme 82.82° twist of the carboxyl group makes this compound a highly suitable candidate for developing specialized, sterically hindered amide herbicides [1]. The specific 3D conformation of the resulting amides often prevents rapid enzymatic degradation in target applications, enhancing the duration of action compared to less hindered analogs [2].

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

234.9439130 g/mol

Monoisotopic Mass

234.9439130 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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